

Spectroscopic Profile of 4-Amino-3-bromobenzoic Acid: A Technical Guide

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Compound of Interest

Compound Name: 4-Amino-3-bromobenzoic acid

Cat. No.: B189058

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This technical guide provides a comprehensive overview of the available spectroscopic data for **4-Amino-3-bromobenzoic acid** (CAS No: 6311-37-1), a key intermediate in various chemical syntheses. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, intended for researchers, scientists, and professionals in drug development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the structure of organic molecules. The proton (^1H) NMR data provides detailed information about the chemical environment of hydrogen atoms within the molecule.

^1H NMR Spectral Data

The following table summarizes the proton NMR spectral data for **4-Amino-3-bromobenzoic acid**. The spectrum was recorded in deuterated dimethyl sulfoxide (D6-DMSO).

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
12.39	Broad Singlet	1H	Carboxylic Acid (-COOH)
7.89	Doublet	1H	Aromatic H
7.63	Doublet of Doublets	1H	Aromatic H
6.78	Doublet	1H	Aromatic H
6.10	Singlet	2H	Amine (-NH ₂)

Note: Experimental ¹³C NMR data for **4-Amino-3-bromobenzoic acid** is not readily available in the public domain based on the conducted search.

Experimental Protocol: NMR Spectroscopy

A standard protocol for obtaining ¹H NMR spectra of a solid organic compound like **4-Amino-3-bromobenzoic acid** is as follows:

- Sample Preparation: Weigh approximately 5-10 mg of the solid sample.[\[1\]](#)
- Dissolution: Dissolve the sample in 0.7 - 1.0 mL of a suitable deuterated solvent (e.g., D₆-DMSO, CDCl₃) in a small vial.[\[1\]](#)
- Transfer: If any solid remains undissolved, filter the solution or carefully transfer the supernatant to a clean NMR tube.[\[1\]](#) The solution should be clear and free of particulate matter.[\[1\]](#)
- Data Acquisition: Place the NMR tube in the spectrometer. The field is shimmed to improve homogeneity. A standard ¹H NMR experiment is then run. For ¹³C NMR, a proton-decoupled experiment is typically performed to simplify the spectrum.[\[2\]](#)
- Referencing: Chemical shifts are referenced to an internal standard, commonly tetramethylsilane (TMS) at 0.00 ppm, or to the residual solvent peak.[\[1\]](#)[\[3\]](#)

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. While a specific experimental spectrum for **4-Amino-3-bromobenzoic acid** was not found, the expected characteristic absorption bands based on its functional groups are listed below.

Expected FTIR Absorption Bands

Wavenumber Range (cm ⁻¹)	Functional Group	Vibrational Mode
3400 - 3200	N-H (Amine)	Symmetric & Asymmetric Stretching
3300 - 2500	O-H (Carboxylic Acid)	Stretching (very broad)
~1700	C=O (Carboxylic Acid)	Stretching
~1600	N-H (Amine)	Bending
1600 - 1450	C=C (Aromatic Ring)	Stretching
~1300	C-O (Carboxylic Acid)	Stretching
~1250	C-N (Aromatic Amine)	Stretching
Below 850	C-H (Aromatic Ring)	Out-of-plane Bending
Below 800	C-Br	Stretching

Experimental Protocol: FTIR Spectroscopy (KBr Pellet Method)

The KBr pellet method is a common technique for obtaining the IR spectrum of a solid sample. [\[4\]](#)

- **Grinding:** Grind a small amount (1-2 mg) of the solid sample with about 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained. The concentration of the sample in KBr should be in the range of 0.2% to 1%.[\[4\]](#)
- **Pellet Formation:** Place the powdered mixture into a pellet press. Apply pressure (typically several tons) to form a thin, transparent or translucent pellet.

- Spectrum Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer.[4]
- Analysis: Record the spectrum, typically in the range of 4000 cm^{-1} to 400 cm^{-1} . [5] The instrument passes an infrared beam through the sample, and the detector measures the transmitted radiation to generate the spectrum.[5]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound.

Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules like **4-Amino-3-bromobenzoic acid**. [6]

Mass Spectrometry Data

Property	Value	Reference
Molecular Formula	$\text{C}_7\text{H}_6\text{BrNO}_2$	[7]
Molecular Weight	216.03 g/mol	[7]
Exact Mass	214.95819 Da	[7]

Predicted Collision Cross Section (CCS) Data for Adducts

Adduct	m/z	Predicted CCS (\AA^2)
$[\text{M}+\text{H}]^+$	215.96547	135.5
$[\text{M}+\text{Na}]^+$	237.94741	146.9
$[\text{M}-\text{H}]^-$	213.95091	140.5
$[\text{M}+\text{NH}_4]^+$	232.99201	156.5
$[\text{M}+\text{K}]^+$	253.92135	135.6

Data obtained from computational predictions.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

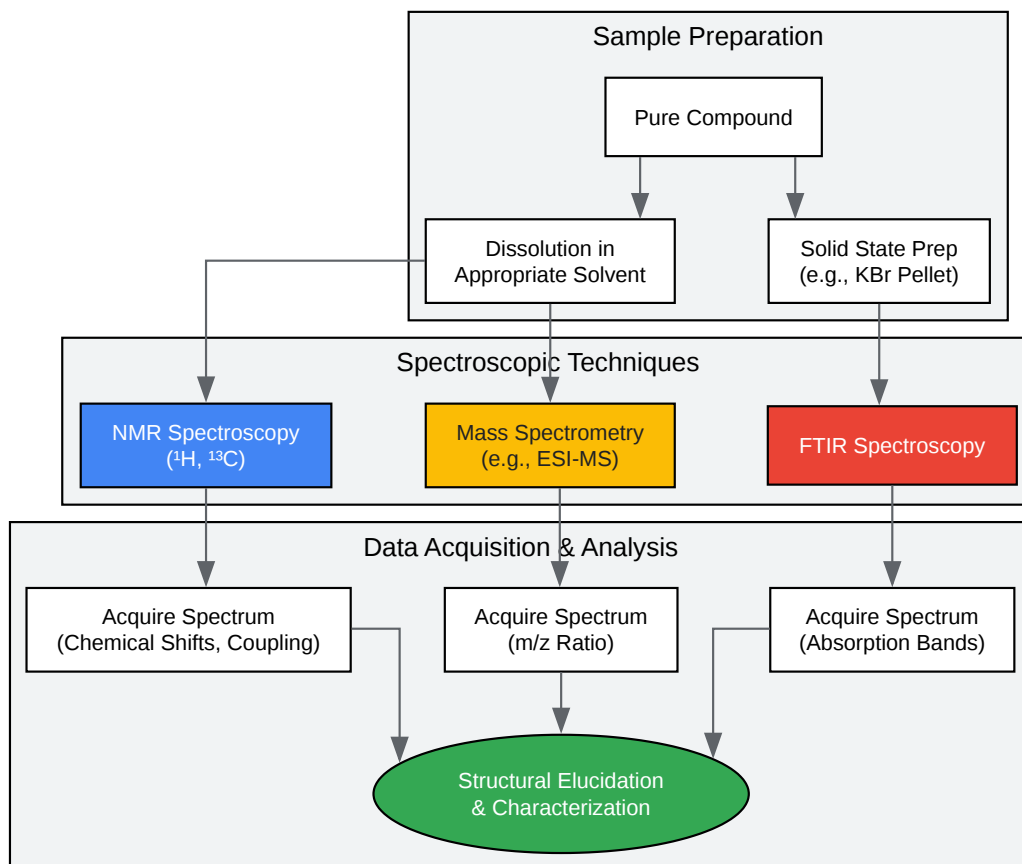
A general procedure for analyzing a small organic molecule via ESI-MS is as follows:

- **Stock Solution Preparation:** Dissolve the sample in a suitable organic solvent (e.g., methanol, acetonitrile) or water to a concentration of approximately 1 mg/mL.^{[8][9]} High-purity solvents are recommended.^[6]
- **Dilution:** Take a small aliquot (e.g., 10 μ L) of the stock solution and dilute it with 1 mL of an appropriate solvent mixture (e.g., methanol, acetonitrile, water, or combinations thereof).^[8] The final concentration should be in the microgram per mL range.^[8] To enhance protonation for positive ion mode, 0.1% formic acid can be added to the solvent.^[6]
- **Sample Infusion:** The diluted sample solution is then introduced into the mass spectrometer's electrospray source, often via direct infusion using a syringe pump or through a liquid chromatography (LC) system.^[10]
- **Ionization and Analysis:** A high voltage is applied to the capillary tip, generating a fine spray of charged droplets. As the solvent evaporates, ions of the analyte (e.g., $[M+H]^+$ or $[M-H]^-$) are formed and enter the mass analyzer, which separates them based on their mass-to-charge ratio.^[11]

Spectroscopic Analysis Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound.

General Workflow for Spectroscopic Analysis



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